2,6-Dibromophenolindophenol Sodium Salt

Übersicht

Beschreibung

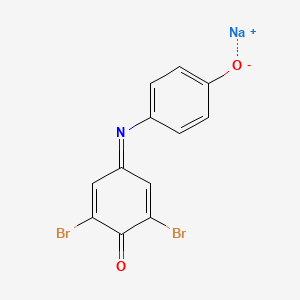

2,6-Dibromophenolindophenol Sodium Salt: is a chemical compound with the molecular formula C12H6Br2NNaO2 and a molecular weight of 378.98 g/mol . It is known for its use as a redox indicator in various chemical and biological applications. The compound is characterized by its ability to undergo color changes upon reduction, making it useful in titrimetric analyses and other redox-based assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromophenolindophenol Sodium Salt typically involves the bromination of phenolindophenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the phenol ring. The reaction is usually performed in an aqueous medium with the presence of a brominating agent such as bromine water or N-bromosuccinimide (NBS). The reaction conditions, including temperature and pH, are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The raw materials, including phenolindophenol and brominating agents, are fed into reactors where the bromination reaction takes place. The reaction mixture is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product in high purity. Quality control measures are implemented to ensure consistency and compliance with industry standards .

Analyse Chemischer Reaktionen

Redox Reactions

DCIP functions as a reversible redox indicator due to its quinone-imine structure. Its oxidized form is blue (λmax = 604 nm in water ), while the reduced form is colorless .

| Property | Oxidized State | Reduced State |

|---|---|---|

| Color | Blue | Colorless |

| Redox Potential (E₀ at pH 0) | +0.67 V | — |

| Solubility | Water-soluble | Water-soluble |

Key Reactions:

-

Reduction by Ascorbic Acid (Vitamin C):

This reaction is stoichiometric and forms the basis for vitamin C quantification .

-

Electron Acceptor in Photosynthesis:

In the Hill reaction, DCIP replaces NADP⁺ as the terminal electron acceptor during the light-dependent phase of photosynthesis. Reduction occurs via electron transport chain activity :The rate of color change correlates with photosynthetic efficiency .

Substitution Reactions

DCIP participates in nucleophilic substitution reactions, particularly under alkaline conditions. For example:

-

Hydroxide Ion Substitution:

Such reactions alter the redox properties and are influenced by pH and solvent polarity.

Environmental and Stability Considerations

-

Photodegradation: DCIP degrades under UV light, necessitating storage in amber containers .

-

Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides) and reducing agents .

Synthetic and Industrial Relevance

DCIP is synthesized via condensation of 2,6-dichlorophenol with indophenol under alkaline conditions. Industrial production emphasizes purity control (>97% ) for consistency in analytical applications .

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

DCPIP is primarily used as a redox indicator in biochemical assays. Its ability to change color from blue (oxidized form) to colorless (reduced form) makes it a valuable tool for measuring the activity of enzymes and other proteins. This property is particularly useful in:

- Enzyme Activity Measurement: DCPIP is employed to assess the activity of dehydrogenases and other enzymes involved in redox reactions.

- Photosynthesis Studies: It acts as an electron acceptor in photosynthetic processes, allowing researchers to monitor light reactions effectively.

Antioxidant Studies

In antioxidant research, DCPIP serves as a model compound to study oxidative stress mechanisms. It helps in:

- Determining Antioxidant Capacity: The reduction of DCPIP by antioxidants provides a quantitative measure of their effectiveness.

- Investigating Mechanisms of Action: Researchers use DCPIP to explore how various compounds mitigate oxidative damage.

Food Industry Applications

DCPIP has significant applications in the food industry, particularly in quality control processes:

- Vitamin C Determination: It is widely used to quantify ascorbic acid levels in food products, ensuring nutritional content meets regulatory standards.

- Quality Control Testing: DCPIP helps detect the presence of certain compounds that may affect food safety and quality.

Pharmaceutical Development

In pharmaceutical research, DCPIP plays a crucial role in:

- Drug Formulation Testing: It is used to evaluate the stability and efficacy of pharmaceutical compounds.

- Screening for Anticancer Properties: Some studies have indicated that DCPIP may exhibit anticancer activity, making it relevant for drug discovery.

Environmental Monitoring

DCPIP is utilized in environmental chemistry for detecting pollutants:

- Pollutant Detection: It acts as a reagent for identifying various environmental contaminants, contributing to sustainability efforts.

- Water Quality Assessment: Researchers employ DCPIP to monitor water quality and assess the presence of harmful substances.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Biochemical Assays | Enzyme activity measurement |

| Antioxidant Studies | Quantifying antioxidant capacity |

| Food Industry | Vitamin C determination |

| Pharmaceutical Development | Drug formulation testing |

| Environmental Monitoring | Pollutant detection |

Case Studies

- Antioxidant Capacity Measurement : A study published in Food Chemistry utilized DCPIP to evaluate the antioxidant capacity of various fruits. The results demonstrated significant variations in antioxidant levels, correlating with the fruits' nutritional benefits.

- Photosynthesis Research : In a study examining the efficiency of photosynthetic organisms, researchers used DCPIP as a redox dye to monitor electron transport during light reactions. The findings provided insights into the efficiency of different species under varying light conditions.

- Quality Control in Food Products : A case study conducted by a food safety laboratory employed DCPIP for routine testing of vitamin C levels in fruit juices, ensuring compliance with health regulations and enhancing product quality assurance.

Wirkmechanismus

The mechanism of action of 2,6-Dibromophenolindophenol Sodium Salt involves its role as a redox indicator. The compound undergoes a color change from blue to colorless upon reduction. This color change is due to the reduction of the indophenol moiety, which involves the transfer of electrons from a reducing agent to the compound. The molecular targets and pathways involved in this process include the interaction of the compound with reducing agents, leading to the formation of a reduced, colorless form .

Vergleich Mit ähnlichen Verbindungen

2,6-Dichlorophenolindophenol Sodium Salt: Similar in structure but contains chlorine atoms instead of bromine. It is also used as a redox indicator.

2,6-Diiodophenolindophenol Sodium Salt: Contains iodine atoms and exhibits similar redox properties.

Uniqueness: 2,6-Dibromophenolindophenol Sodium Salt is unique due to its specific bromination pattern, which imparts distinct redox properties and reactivity compared to its chlorinated and iodinated counterparts. The bromine atoms influence the compound’s electron density and reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Biologische Aktivität

2,6-Dibromophenolindophenol sodium salt, commonly referred to as DCPIP (Dichlorophenolindophenol), is a redox dye that has garnered attention in various fields of biological research due to its unique properties and applications. This compound is primarily known for its role in biochemical assays, antioxidant studies, and as a redox indicator. This article delves into the biological activity of DCPIP, highlighting its mechanisms, applications, and relevant case studies.

- Chemical Formula : C₁₂H₆Br₂NNaO₂

- Molecular Weight : 364.06 g/mol

- Appearance : Blue crystalline powder that turns colorless upon reduction.

- Melting Point : >300 °C

DCPIP functions as an electron acceptor in redox reactions. In its oxidized form, it appears blue, while the reduced form is colorless. This property makes it an effective indicator in various biological assays, particularly those involving electron transfer processes.

1. Biochemical Assays

DCPIP is widely used to measure enzyme activities and metabolic processes. It serves as a redox indicator in assays involving:

- Photosynthesis : DCPIP is utilized to monitor the light reactions of photosynthesis by acting as a substitute for NADP+.

- Vitamin C Determination : The compound is employed to quantify ascorbic acid levels in food and biological samples through its reduction to a colorless compound when reacting with vitamin C.

2. Antioxidant Studies

Research has demonstrated that DCPIP can be used to investigate the antioxidant properties of various compounds. It allows scientists to explore mechanisms of oxidative stress by measuring the reduction potential of antioxidants against DCPIP.

3. Pharmaceutical Development

In drug formulation and testing, DCPIP aids in assessing the stability and efficacy of pharmaceutical compounds. Its ability to act as a reducing agent is particularly valuable in evaluating drug interactions and metabolic pathways.

4. Environmental Monitoring

DCPIP is also employed in environmental chemistry to detect pollutants and assess water quality. Its redox properties facilitate the identification of various contaminants.

Case Study 1: Antimelanoma Activity

A study published in PMC2742658 explored the potential of DCPIP as a prooxidant chemotherapeutic agent targeting human melanoma cells. The research indicated that DCPIP induces oxidative stress within melanoma cells, leading to increased cell death while sparing normal melanocytes. This differential effect highlights its potential therapeutic applications in cancer treatment .

| Study Focus | Findings |

|---|---|

| Antimelanoma Activity | Induces oxidative stress selectively in melanoma cells |

Case Study 2: Antioxidant Mechanisms

In another study focusing on antioxidant mechanisms, DCPIP was used to evaluate the antioxidant capacity of various natural extracts. The results showed a significant correlation between the reducing power of the extracts and their ability to reduce DCPIP, confirming its utility as an antioxidant assay .

| Extract Type | Reducing Power (mg/mL) |

|---|---|

| Green Tea | 0.5 |

| Black Currant | 0.3 |

| Grape Seed | 0.2 |

Eigenschaften

IUPAC Name |

sodium;4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFDCGLVVOTKOS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Br)Br)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063852 | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-23-6 | |

| Record name | 2,6-Dibromoindophenol sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-[(p-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.